2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Historical Evolution of Pyridazinone-Based Pharmacological Agents
Pyridazinones have occupied a prominent role in medicinal chemistry since the mid-20th century, with early research focused on their cardiovascular effects. The discovery of cardiotonic agents such as levosimendan and pimobendan in the 1980s demonstrated the dihydropyridazinone scaffold’s ability to enhance myocardial contractility through phosphodiesterase III inhibition. Subsequent structural diversification revealed broader therapeutic potential, including anti-inflammatory and neuroprotective activities.
A pivotal advancement emerged from Cignarella et al.’s work on tricyclic pyridazinone derivatives, which identified 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone as a potent anti-inflammatory agent lacking the hypotensive effects of earlier analogs. This finding catalyzed the development of aromatized and isomerized pyridazinones, such as 5H-indeno[1,2-c]-3(2H)-pyridazinone, which maintained anti-inflammatory efficacy comparable to acetylsalicylic acid while introducing analgesic properties. Parallel efforts in oncology yielded pyridazino[3,4,5-de]quinazolin-3(2H)-ones capable of inhibiting poly(ADP-ribose) polymerase-1 (PARP-1) with IC~50~ values below 0.2 μM, demonstrating the scaffold’s versatility.
Table 1: Milestones in Pyridazinone Drug Development
| Year | Compound | Therapeutic Area | Key Mechanism |
|---|---|---|---|
| 1985 | Levosimendan | Heart failure | Calcium sensitizer |
| 1992 | Pimobendan | Congestive cardiomyopathy | PDE III inhibition |
| 2008 | Cignarella derivative 2 | Inflammation | COX-2/LOX dual inhibition |
| 2022 | PARP-1 inhibitor 87 | Oncology | PARP-1 inhibition (IC~50~ 0.148 μM) |
Structural Significance of Dihydropyridazinone Cores in Medicinal Chemistry
The dihydropyridazinone moiety confers three critical pharmacological advantages:
- Conformational rigidity : The fused bicyclic system enforces planar geometry, optimizing π-π stacking interactions with aromatic residues in enzyme active sites.
- Hydrogen-bonding capacity : The lactam carbonyl (C=O) and adjacent NH group serve as hydrogen bond acceptors/donors, enhancing target engagement. Molecular docking studies of PARP-1 inhibitors demonstrate chelation between the pyridazinone carbonyl and catalytic zinc ions.
- Metabolic resistance : Partial saturation of the pyridazine ring reduces oxidative vulnerability compared to fully aromatic analogs. Biosynthetic studies of actinopyridazinones reveal carrier protein-mediated cyclization that stabilizes the dihydro form against hepatic degradation.
Table 2: Structural Features vs. Pharmacological Outcomes
| Pyridazinone Variant | Bioavailability | Target Affinity | Metabolic Stability |
|---|---|---|---|
| Fully aromatic | 22% | HDAC8 IC~50~ 85 nM | Low (t~1/2~ 1.2 h) |
| Dihydro (saturated) | 41% | PARP-1 IC~50~ 0.15 μM | High (t~1/2~ 6.8 h) |
| Tricyclic fused | 68% | COX-2 IC~50~ 0.8 μM | Moderate (t~1/2~ 3.4 h) |
Rationale for Targeting Trifluoromethyl and Methylphenyl Substituents
The compound’s 2-(trifluoromethyl)phenyl acetamide moiety addresses two pharmacological challenges:
- Electron-withdrawing effects : Trifluoromethyl groups increase carbonyl electrophilicity, stabilizing hydrate forms of ketone-containing ZBGs (zinc-binding groups) in HDAC inhibitors. This property is critical for maintaining target engagement while resisting carbonyl reductase-mediated metabolism.
- Lipophilicity modulation : The -CF~3~ group’s hydrophobicity (π = 0.88) enhances blood-brain barrier penetration, making it advantageous for neuroinflammatory targets.
Concurrently, the 4-methylphenyl substituent at position 3 of the pyridazinone ring:
- Provides steric bulk to prevent off-target interactions with hepatic cytochrome P450 3A4, reducing first-pass metabolism.
- Engages hydrophobic pockets in cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) enzymes, as evidenced by QSAR models showing 0.3–0.5 logP increases correlate with 5-fold activity improvements.
Table 3: Substituent Effects on Pharmacokinetic Parameters
| Substituent | logP Shift | Metabolic Clearance (mL/min/kg) | Plasma Protein Binding (%) |
|---|---|---|---|
| -H (parent) | 0.0 | 54.1 | 78.2 |
| -CF~3~ | +1.2 | 29.4 | 89.6 |
| -CH~3~Ph | +0.8 | 34.7 | 85.3 |
| -CF~3~ + -CH~3~Ph | +2.0 | 18.9 | 92.1 |
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c1-13-6-8-14(9-7-13)16-10-11-19(28)26(25-16)12-18(27)24-17-5-3-2-4-15(17)20(21,22)23/h2-11H,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKYGTMGIAPUKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the 4-methylphenyl and 2-(trifluoromethyl)phenyl groups. Common reagents used in these reactions include various acid chlorides, amines, and catalysts under controlled temperature and pressure conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions for these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone-Based Analogs
Compound A : 2-(6-Oxo-3-phenyl-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide (CAS: 898132-80-4)
- Structural Difference: Lacks the 4-methyl substituent on the phenyl ring at position 3 of the pyridazinone.
- Molecular docking studies suggest that alkyl substituents (e.g., methyl) enhance hydrophobic interactions in binding pockets .
Compound B : 2-[3-(4-Fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-pyridinyl)acetamide
- Structural Difference : Substitutes 4-fluorophenyl at position 3 and a pyridinyl group in the acetamide.
- Impact : The fluorine atom introduces electron-withdrawing effects, which may alter electronic distribution and binding affinity. However, the pyridinyl group’s basicity could reduce metabolic stability compared to the target’s trifluoromethylphenyl group .
Compound C : 2-[3-(Naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-(trifluoromethyl)phenyl)acetamide (CAS: 923099-94-9)
- Structural Difference : Replaces 4-methylphenyl with a bulkier naphthalen-2-yl group.
- Impact : Increased steric hindrance may reduce binding efficiency despite higher molecular weight (423.39 vs. ~387 for the target). The naphthalene moiety enhances aromatic stacking but could compromise solubility .
Heterocyclic Core Variants
Compound D : 2-[(6-Oxo-1,4-diphenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Structural Difference: Pyrimidinone core with a thioether linkage instead of pyridazinone.
- The diphenyl substitution increases steric bulk, possibly reducing conformational flexibility .
Compound E : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (Compound 13 in )
- Structural Difference: Benzothiazole core replaces pyridazinone.
- Impact: The benzothiazole’s aromatic system may enhance π-π interactions, but synthetic challenges are evident (19% yield).
Physicochemical and Pharmacokinetic Properties
| Compound | Core Structure | Substituents (R1, R2) | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Target Compound | Pyridazinone | R1: 4-methylphenyl; R2: 2-CF3Ph | ~387 | High lipophilicity, moderate solubility |
| Compound A | Pyridazinone | R1: phenyl; R2: 2-CF3Ph | 373.38 | Reduced hydrophobic interactions |
| Compound B | Pyridazinone | R1: 4-FPh; R2: 2-pyridinyl | 353.35 | Enhanced polarity, lower metabolic stability |
| Compound C | Pyridazinone | R1: naphthalen-2-yl; R2: 3-CF3Ph | 423.39 | High steric hindrance, poor solubility |
| Compound D | Pyrimidinone | R1: phenyl; R2: thioether | 449.45 | Disulfide formation risk |
| Compound E | Benzothiazole | R1: 3-CF3Ph; R2: 6-CF3Bthiazole | 433.34 | High lipophilicity, synthetic challenges |
Binding Affinity and Docking Insights
- Target Compound: While direct binding data are unavailable, analogs like Compound X (CPX) from show high predicted binding affinity (−8.1 kcal/mol) due to optimal hydrophobic and hydrogen-bonding interactions. The target’s 4-methylphenyl group may enhance affinity compared to non-methylated analogs .
- Compound E : The dual trifluoromethyl groups likely improve target engagement but may introduce off-target effects due to excessive lipophilicity .
- Docking Methodology : Glide docking () demonstrates superior accuracy (<1 Å RMSD in 50% of cases), suggesting reliable pose predictions for the target compound’s interactions .
Biological Activity
2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyridazinone class and features a unique structure that contributes to its biological activity. The IUPAC name is 2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide, with a molecular formula of and a molecular weight of 343.4 g/mol. The structure includes a pyridazinone core, which is known for various pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and microbial pathways. Key mechanisms include:
- Inhibition of Cyclooxygenase (COX) Enzymes : This leads to reduced production of pro-inflammatory prostaglandins, which are mediators of inflammation.
- Antimicrobial Activity : The compound may disrupt microbial cell membranes or inhibit essential enzymes in microbial metabolism, thereby exerting antibacterial effects.
Anti-inflammatory Activity
Research indicates that compounds within the pyridazinone class exhibit significant anti-inflammatory properties. In vitro studies have shown that this compound effectively inhibits inflammatory cytokines in cultured cells.
Antimicrobial Activity
This compound has demonstrated broad-spectrum antimicrobial activity against various bacterial strains. For instance, studies have reported Minimum Inhibitory Concentrations (MICs) as low as 31.25 µg/mL against Gram-positive bacteria, indicating its potential as a therapeutic agent against infections.
Data Table: Biological Activity Overview
| Activity Type | Mechanism | Evidence |
|---|---|---|
| Anti-inflammatory | COX enzyme inhibition | In vitro cytokine assays |
| Antimicrobial | Disruption of microbial membranes | MIC values against various bacterial strains |
| Anticonvulsant | Modulation of neuronal sodium channels | Related structural analogs showing efficacy |
Case Studies and Research Findings
- Anti-inflammatory Studies : A study conducted on related pyridazinone derivatives showcased their ability to significantly reduce TNF-alpha levels in LPS-stimulated macrophages, highlighting their anti-inflammatory potential .
- Antimicrobial Efficacy : In a comparative study, the compound exhibited superior antibacterial activity against Staphylococcus aureus compared to standard antibiotics like ampicillin .
- Anticonvulsant Properties : Research on structurally similar compounds has indicated favorable outcomes in MES seizure models, suggesting that modifications to the pyridazinone structure could enhance anticonvulsant efficacy .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?
The synthesis involves multi-step reactions, including condensation of pyridazine precursors with acetamide derivatives. Key steps require:
- Temperature control : Maintain 60–80°C during amide bond formation to minimize side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Catalysts : Triethylamine or DMAP can accelerate coupling reactions .
Post-synthesis, purify via column chromatography and validate purity (>95%) using HPLC or TLC. Yield optimization may require iterative adjustments to stoichiometry and reaction time .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., trifluoromethyl and methylphenyl groups) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical values) .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives (rare but definitive) .
Q. How do structural analogs differ in solubility and reactivity?
Analog substitution patterns (e.g., fluorophenyl vs. methoxyphenyl) alter solubility. For example:
- Electron-withdrawing groups (e.g., trifluoromethyl) reduce aqueous solubility but enhance lipid membrane permeability.
- Ethyl ester derivatives improve solubility in organic solvents due to increased hydrophobicity .
Reactivity differences are observed in nucleophilic substitution and oxidation reactions, depending on ring activation .
Advanced Research Questions
Q. How can molecular docking predict this compound’s interaction with biological targets?
- Glide docking : Use Schrödinger’s Glide software with OPLS-AA force fields to model ligand-receptor binding. Optimize torsional flexibility of the pyridazine core and trifluoromethylphenyl group .
- Pose refinement : Apply Monte Carlo sampling to account for induced-fit effects in enzyme active sites (e.g., kinases or proteases) .
Validate predictions with in vitro binding assays (e.g., SPR or ITC) to correlate docking scores with experimental Kd values .
Q. What strategies resolve contradictions in reported biological activity data across structural analogs?
- Comparative SAR studies : Systematically vary substituents (e.g., methylphenyl vs. fluorophenyl) and measure IC50 against target enzymes.
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time to reduce variability .
- Meta-analysis : Aggregate data from analogs (e.g., ethyl ester derivatives) to identify trends in potency and selectivity .
Q. How can metabolic stability be assessed for preclinical development?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
- Structural modifications : Introduce deuterium at metabolically labile sites (e.g., pyridazine C-H bonds) to enhance half-life .
Q. What computational methods validate mechanistic hypotheses for its apoptotic effects?
- Molecular dynamics (MD) simulations : Simulate interactions with apoptotic proteins (e.g., Bcl-2 or caspases) over 100+ ns trajectories to assess binding stability.
- Pathway enrichment analysis : Use RNA-seq data from treated cells to identify dysregulated pathways (e.g., p53 or NF-κB) .
- Knockout models : Validate targets via CRISPR-Cas9 gene editing in cell lines to confirm phenotype rescue .
Methodological Challenges
Q. How are reaction intermediates characterized when crystallization fails?
- LC-MS/MS coupling : Track transient intermediates in real-time during synthesis.
- In situ IR spectroscopy : Monitor functional group transformations (e.g., carbonyl formation) under reflux conditions .
Q. What protocols ensure reproducibility in biological assays?
- Strict QC for reagents : Certify enzyme batches (e.g., ≥90% activity via fluorogenic substrates).
- Blinded experiments : Assign compound concentrations randomly to avoid observer bias .
Q. How are toxicity thresholds determined in non-clinical models?
- MTD studies : Administer escalating doses in rodents (OECD Guideline 420) and monitor organ histopathology .
- Genotoxicity screening : Conduct Ames tests and micronucleus assays to rule out mutagenicity .
Data Interpretation and Reporting
Q. How should conflicting cytotoxicity data between 2D vs. 3D cell models be addressed?
- 3D spheroid validation : Compare IC50 in 3D cultures (e.g., Matrigel-embedded cells) to account for tumor microenvironment effects.
- Penetration assays : Measure compound diffusion into spheroids via fluorescence labeling .
Q. What statistical models are robust for dose-response analysis?
- Four-parameter logistic (4PL) regression : Fit sigmoidal curves to quantify EC50 and Hill coefficients.
- Bootstrap resampling : Estimate confidence intervals for EC50 values to assess precision .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
